Retinoid 9CUAB30
Vue d'ensemble
Description
Retinoid 9CUAB30, also known as UAB30 or 9-cis-UAB30, is a conformationally defined retinoic acid analogue . It is a potent, selective, and low toxicity specific ligand for the retinoid X receptor . It has been developed with the goal of minimizing side effects, a necessary feature of agents under development for cancer prevention .
Synthesis Analysis
The synthesis of 9CUAB30 involves complex biochemical processes. It has been found to decrease DNA methyltransferase and telomerase expression in certain human breast cancer cells . It also inhibits de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) .Molecular Structure Analysis
The molecular structure of 9CUAB30 is C20H22O2 with an exact mass of 294.16 and a molecular weight of 294.390 . The crystal structure of human Retinoid X Receptor alpha-ligand binding domain complex with 9cUAB30 has been studied .Chemical Reactions Analysis
9CUAB30 has been found to inhibit de novo lipid synthesis by inhibiting the transcription factor, sterol regulatory element-binding protein 1 (SREBP-1) . It decreases levels of cutaneous saturated fatty acids as well as medium and long chain acetyl carnitines .Physical And Chemical Properties Analysis
The physical and chemical properties of retinoids, including 9CUAB30, affect their biological functions . These properties are critical to assessing the viability and predicted success of new drugs .Applications De Recherche Scientifique
Chemoprevention in Breast Cancer
9CUAB30 has been identified as a retinoid that activates nuclear retinoid X receptors (RXRs) and shows potential in the chemoprevention of breast cancer. In a study by Atigadda et al. (2003), it was demonstrated that 9CUAB30 is very effective in preventing N-methyl-N-nitrosourea-induced mammary cancers in rats, showing no signs of toxicity (Atigadda et al., 2003).
Anti-Telomerase Activity in Breast Cancer Cells
Hansen et al. (2007) found that 9CUAB30, a novel synthetic retinoid X receptor-selective retinoic acid, effectively reduces the tumorigenic phenotype in mouse breast carcinoma and human breast cancer cells with lower toxic effects than natural retinoid treatments. The study indicates that 9CUAB30 decreases DNA methyltransferase and telomerase expression, inhibiting cell proliferation and colony formation, suggesting its potential application in breast cancer therapy (Hansen et al., 2007).
Cytotoxic Effects on Ovarian Cancer Cells
Whitworth et al. (2011) investigated the cytotoxic effects of 9CUAB30 on ovarian cancer cells. Their study revealed that lower doses of this novel retinoid could achieve significant cytotoxicity, suggesting its potential application in ovarian cancer treatment, especially in combination with standard chemotherapy (Whitworth et al., 2011).
Prevention of Mammary Cancers
Another study by Grubbs et al. (2003) evaluated the efficacy of 9CUAB30 combined with tamoxifen in preventing mammary cancers. The combination resulted in a significant reduction in mammary cancer incidence, suggesting that these compounds may inhibit cancer cell proliferation by blocking different pathways (Grubbs et al., 2003).
Impact on Ovarian Cancer Stem Cells
Whitworth et al. (2012) also examined the impact of 9CUAB30 in combination with chemotherapy against ovarian cancer stem cells. Their findings suggest that this combination therapy reduced cell viability and inhibited tumorigenicity, making it a more effective treatment compared to chemotherapy alone (Whitworth et al., 2012).
Pharmacokinetic Profile in Healthy Volunteers
Kolesar et al. (2010) conducted a study to evaluate the pharmacokinetic profile and toxicity of 9CUAB30 in healthy volunteers. They found that 9CUAB30 has a favorable toxicity profile and oral availability, primarily undergoing hepatic metabolism, which is critical for determining appropriate dosing for further studies (Kolesar et al., 2010).
Telomerase Inhibition in Leukemia Cells
Love et al. (2008) demonstrated the effectiveness of 9CUAB30 in inhibiting telomerase activity by down-regulating hTERT gene expression in human leukemic cells. This finding suggests its potential use in leukemia therapy (Love et al., 2008).
Propriétés
IUPAC Name |
(2E,4E,6Z,8E)-8-(3,4-dihydro-2H-naphthalen-1-ylidene)-3,7-dimethylocta-2,4,6-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O2/c1-15(7-5-8-16(2)14-20(21)22)13-18-11-6-10-17-9-3-4-12-19(17)18/h3-5,7-9,12-14H,6,10-11H2,1-2H3,(H,21,22)/b8-5+,15-7-,16-14+,18-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGNMFUMZSAZCW-VOYUZAMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C=CC=C(C)C=C1CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C=C/C=C(/C)\C=C\1/CCCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Retinoid 9CUAB30 | |
CAS RN |
205252-57-9 | |
Record name | 9cUAB30 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205252579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9CUAB30 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12316 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | UAB-30 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PFP09575EX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.